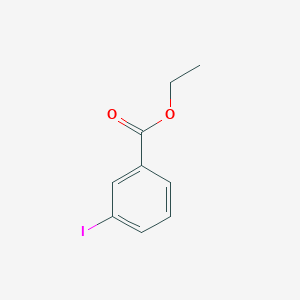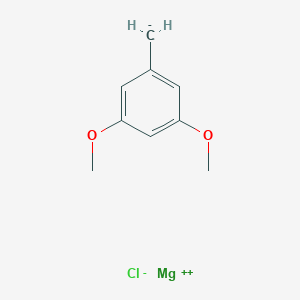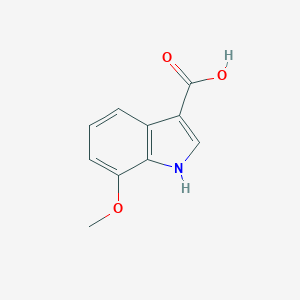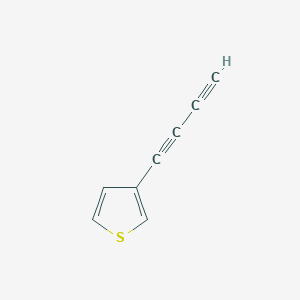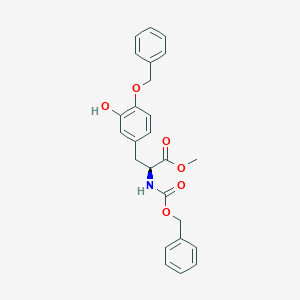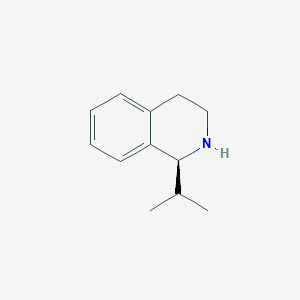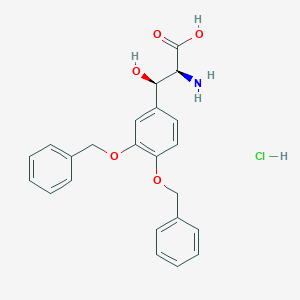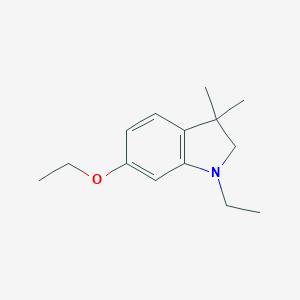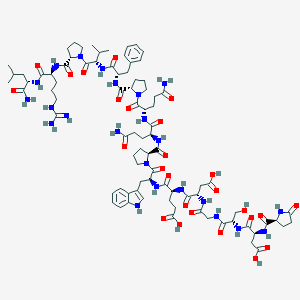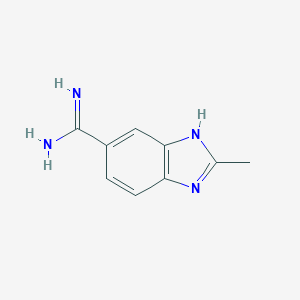
2-methyl-3H-benzimidazole-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3H-benzimidazole-5-carboximidamide (MBC) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBC is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. It is also known as a benzimidazole derivative, which is a class of compounds that has shown promising results in the treatment of various diseases.
Scientific Research Applications
MBC has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to possess antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant properties. MBC has also been investigated for its potential use as a diagnostic agent for Alzheimer's disease and as a fluorescent probe for the detection of metal ions.
Mechanism Of Action
The mechanism of action of MBC is not fully understood, but it is believed to involve the inhibition of enzymes such as DNA polymerase and RNA polymerase. MBC has also been reported to interact with the DNA of cancer cells, leading to cell cycle arrest and apoptosis. Furthermore, MBC has been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to various diseases.
Biochemical And Physiological Effects
MBC has been reported to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. MBC has also been reported to possess antiviral activity against herpes simplex virus and human immunodeficiency virus. Furthermore, MBC has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo.
Advantages And Limitations For Lab Experiments
MBC has several advantages for lab experiments, including its ease of synthesis, low cost, and broad spectrum of biological activities. However, MBC also has some limitations, including its low solubility in water, which can affect its bioavailability and efficacy. Furthermore, MBC has not been extensively studied in vivo, and its toxicity profile is not well-known.
Future Directions
There are several future directions for research on MBC. One direction is to investigate its potential use as a diagnostic agent for Alzheimer's disease. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Furthermore, future research could focus on improving the solubility and bioavailability of MBC, as well as its toxicity profile. Finally, MBC could be further investigated for its potential use in combination therapy with other drugs to enhance its efficacy.
Conclusion:
In conclusion, 2-methyl-3H-benzimidazole-5-carboximidamide is a promising compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of MBC and to develop it as a therapeutic agent for various diseases.
Synthesis Methods
MBC can be synthesized using various methods, including the reaction of 2-methylbenzimidazole with cyanamide in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-methylbenzimidazole with carbonyl diimidazole in the presence of a base. The yield of MBC can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
properties
CAS RN |
147125-44-8 |
|---|---|
Product Name |
2-methyl-3H-benzimidazole-5-carboximidamide |
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.2 g/mol |
IUPAC Name |
2-methyl-3H-benzimidazole-5-carboximidamide |
InChI |
InChI=1S/C9H10N4/c1-5-12-7-3-2-6(9(10)11)4-8(7)13-5/h2-4H,1H3,(H3,10,11)(H,12,13) |
InChI Key |
ZXEVGZQMQGOIPR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=N)N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=N)N |
synonyms |
1H-Benzimidazole-5-carboximidamide,2-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)
